Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid
Description
Chemical Structure and Properties
Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid (CAS: 1445590-42-0) is a tetrahydrofuran derivative featuring a fused bicyclic system with two functional groups: a methoxycarbonyl (-COOCH₃) substituent at position 4 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₈H₁₀O₅, and its molecular weight is 186.16 g/mol. The compound exhibits a rel-(3R,4S) stereochemistry, which influences its reactivity and interactions in chiral environments .
Applications and Relevance
This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and chiral ligands for asymmetric catalysis. Its carboxylic acid and ester functionalities enable versatile derivatization, while the tetrahydrofuran core provides rigidity to the molecular scaffold .
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3R,4S)-4-methoxycarbonyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
BQVFQOJOFQKWBA-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)C1COCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common approach begins with amino acid derivatives or glycine esters as starting materials, which provide a chiral backbone for further elaboration. For example, glycine ethyl ester can be used as a precursor to introduce the methoxycarbonyl group via nucleophilic substitution and esterification reactions.
Key Reaction Steps
The preparation involves the following key steps, adapted from a patented synthetic route for related chiral pyrrolidine derivatives, which can be analogously applied to tetrahydrofuran derivatives:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Glycine ethyl ester reacts with methyl chloroformate in the presence of triethylamine to form an intermediate ester (Compound 1). | Reaction at 0 °C to room temperature, 3-6 hours, followed by aqueous workup. |
| 2 | Michael addition / ring closure | Compound 1 reacts with ethyl acrylate and lithium tert-butoxide to form a cyclic intermediate (Compound 2). | Performed in tetrahydrofuran at 0 °C to room temperature, 1-4 hours, pH neutralization post-reaction. |
| 3 | Halogenation and substitution | Compound 2 undergoes nucleophilic substitution with triphenylphosphine, bromine, and triethylamine to introduce halogen functionality (Compound 3). | Reaction in toluene at 0 °C to room temperature, 4-8 hours, quenching with sodium bisulfite. |
| 4 | Palladium-catalyzed coupling | Compound 3 couples with vinyl boronic anhydride pyridine complex under palladium acetate catalysis to form Compound 4. | Nitrogen atmosphere, 100 °C, 8-10 hours, followed by extraction and purification. |
| 5 | Catalytic hydrogenation | Compound 4 is hydrogenated using a ruthenium catalyst and triethylamine to reduce double bonds and protect groups (Compound 5). | Methanol solvent, 66 °C, 4-6 hours, filtration and concentration. |
| 6 | Hydrolysis and deprotection | Compound 5 undergoes hydrolysis with sodium hydroxide and acidification to yield the target compound Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid. | Room temperature, 0.5-3 hours, pH adjusted to 2-4, extraction with ethyl acetate. |
This sequence ensures high yield and chiral purity, with mild reaction conditions and straightforward purification steps.
Reaction Conditions and Yields
| Compound | Yield (%) | Key Conditions | Notes |
|---|---|---|---|
| Compound 1 | Not specified | 0 °C to RT, 3-6 h, dichloromethane solvent | Intermediate ester formation |
| Compound 2 | Not specified | 0 °C to RT, 1-4 h, THF solvent | Ring closure via Michael addition |
| Compound 3 | 75.3% | 0 °C to RT, 4-8 h, toluene solvent | Halogenation and substitution |
| Compound 4 | 72.7% | 100 °C, 8-10 h, dioxane solvent | Palladium-catalyzed coupling |
| Compound 5 | Not specified | 66 °C, 4-6 h, methanol solvent | Catalytic hydrogenation |
| Final product | Not specified | RT, 0.5-3 h, aqueous hydrolysis | Hydrolysis and deprotection |
The overall synthetic route is optimized for high stereochemical control and cost-effectiveness, using readily available reagents and catalysts.
Analytical and Purification Techniques
- Purification: Recrystallization (e.g., isopropyl ether-n-hexane), silica gel chromatography for intermediates.
- Characterization: IR spectroscopy (noted peaks at 1640, 1706, 1720, 1772 cm⁻¹ for carbonyl groups), NMR spectroscopy for stereochemical confirmation.
- Chiral Purity: Achieved through stereoselective synthesis and confirmed by chiral HPLC or NMR methods.
Alternative Synthetic Approaches
While the above method is well-documented and efficient, other approaches reported in literature for related tetrahydrofuran carboxylic acids include:
- Carbohydrate-derived syntheses: Using protected sugar derivatives to build the tetrahydrofuran ring with multiple stereocenters, followed by selective deprotection and functionalization.
- Oxidative cyclization: Employing oxidative methods to form the tetrahydrofuran ring from diols or unsaturated precursors.
- Enzymatic or biocatalytic methods: For stereoselective introduction of chiral centers, though less common for this specific compound.
These alternative methods may offer different advantages in terms of stereoselectivity or environmental impact but often require more complex starting materials or conditions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Glycine ethyl ester, methyl chloroformate, triethylamine, DCM, 0 °C to RT | Ester formation | Compound 1 |
| 2 | Compound 1, ethyl acrylate, lithium tert-butoxide, THF, 0 °C to RT | Ring closure (Michael addition) | Compound 2 |
| 3 | Compound 2, triphenylphosphine, bromine, triethylamine, toluene, 0 °C to RT | Halogenation and substitution | Compound 3 |
| 4 | Compound 3, vinyl boronic anhydride pyridine complex, Pd(OAc)2, K2CO3, dioxane, 100 °C | Palladium-catalyzed coupling | Compound 4 |
| 5 | Compound 4, triethylamine, Ru catalyst, methanol, 66 °C | Catalytic hydrogenation | Compound 5 |
| 6 | Compound 5, NaOH, dilute HCl, ethyl acetate, RT | Hydrolysis and deprotection | Target compound (this compound) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry
Material Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid involves interactions with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrofuran Family
Compound A : trans-C 75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)
- Molecular Formula : C₁₅H₂₂O₄
- Molecular Weight : 278.33 g/mol
- Key Features :
- Contains a methylene (-CH₂) and oxo (-C=O) group at positions 4 and 5, respectively.
- Features a long octyl chain at position 2, enhancing lipophilicity.
- Used as a fatty acid synthase inhibitor with antitumor activity.
- Comparison :
- Unlike the target compound, trans-C 75 lacks a methoxycarbonyl group but shares the tetrahydrofuran core and carboxylic acid functionality. The octyl chain in trans-C 75 increases membrane permeability, making it biologically active, whereas the target compound’s smaller substituents favor synthetic versatility .
Compound B : (2R,3S)-rel-2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester (CAS: 96125-49-4)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Features :
- Contains an oxirane (epoxide) ring instead of tetrahydrofuran.
- Features a 4-methoxyphenyl substituent and methyl ester group.
- Comparison :
Functional Group Analogues
Compound C : 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 850568-44-4)
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- Key Features :
- Substitutes the tetrahydrofuran ring with a cyclohexane backbone.
- Retains the methoxycarbonyl and carboxylic acid groups.
- Comparison: The cyclohexane ring reduces steric hindrance compared to the fused tetrahydrofuran system.
Stereochemical Variants
Compound D : cis-4-(Methoxycarbonyl)tetrahydrofuran-3-carboxylic acid
- Key Features :
- Shares the same molecular formula as the target compound but differs in stereochemistry (cis vs. rel-(3R,4S)).
- Comparison :
Comparative Data Table
Research Findings and Implications
- Reactivity : The tetrahydrofuran core in the target compound offers greater stability than the oxirane ring in Compound B, making it preferable for multi-step syntheses .
- Biological Activity : The carboxylic acid group in the target compound and trans-C 75 enables hydrogen bonding with biological targets, but the latter’s lipophilic octyl chain enhances cellular uptake .
- Stereochemical Impact : The rel-(3R,4S) configuration of the target compound improves enantiomeric excess (e.e.) in asymmetric catalysis compared to its cis isomer .
Biological Activity
Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid is a chiral compound that has garnered attention due to its notable biological activities, particularly in the realm of antiviral research. This article delves into its biological activity, synthesis methods, and comparative analysis with other compounds.
Chemical Structure and Properties
The compound features a tetrahydrofuran backbone with methoxycarbonyl and carboxylic acid functional groups. Its unique stereochemistry at the 3 and 4 positions is crucial for its biological activity and reactivity.
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
Biological Activity
This compound exhibits significant biological activities, particularly:
- Antiviral Properties : The compound has shown potential in inhibiting viral replication and modulating immune responses, making it a candidate for therapeutic applications against viral infections. Studies indicate that it may interfere with specific pathways involved in viral pathogenesis, enhancing its role in drug discovery and development.
The mechanism by which this compound exerts its antiviral effects involves interactions with viral proteins or host cellular pathways. Research has suggested that it might inhibit key enzymes necessary for viral replication or enhance host immune responses to combat infections.
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis routes. Common methods include:
- Direct Esterification : Reacting tetrahydrofuran-3-carboxylic acid with methanol in the presence of an acid catalyst.
- Grignard Reaction : Utilizing Grignard reagents to introduce the methoxycarbonyl group onto the tetrahydrofuran backbone.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (R)-Tetrahydrofuran-3-carboxylic acid | C₅H₈O₃ | Lacks methoxycarbonyl group; simpler structure. |
| (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid | C₁₃H₁₇NO₄ | More complex; includes a benzyloxy group; different biological activity profile. |
| (2R,3R)-4-(1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl) | C₁₂H₁₃O₅ | Contains ethoxycarbonyl; used in different pharmacological contexts. |
The distinct stereochemistry and functional groups contribute to the unique biological activities of this compound compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antiviral Research : Investigations into its efficacy against specific viruses have shown promising results in vitro, indicating a potential pathway for clinical applications.
- Pharmacological Profiles : The compound's interaction with biological targets has been studied extensively to elucidate its mechanism of action and guide further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
